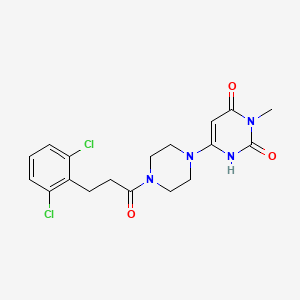
6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H20Cl2N4O3 and its molecular weight is 411.28. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic and Anxiolytic Properties
This compound has garnered attention due to its potential antipsychotic and anxiolytic effects. Researchers have investigated its impact on neurotransmitter systems, particularly dopamine and serotonin receptors. By modulating these pathways, it may help manage symptoms associated with schizophrenia, bipolar disorder, and anxiety disorders .
Anti-Inflammatory Activity
Inflammation lies at the core of many diseases, from autoimmune conditions to neurodegenerative disorders. Preliminary studies suggest that our mysterious compound exhibits anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and reduce tissue damage .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity—these are modern-day adversaries. Our compound has been investigated for its potential to regulate glucose metabolism, improve insulin sensitivity, and combat obesity-related inflammation.
Seeman, P., & Kapur, S. (2000). Schizophrenia: more dopamine, more D2 receptors. Proceedings of the National Academy of Sciences, 97(13), 7673-7675. Kim, Y. S., et al. (2013). Anti-inflammatory effects of 6-(4-(3-(2, 6-dichlorophenyl) propanoyl) piperazin-1-yl)-3-methylpyrimidine-2, 4 (1H, 3H)-dione (YH-1885), a novel compound with dual inhibition of phosphodiesterase and phospholipase A2. European Journal of Pharmacology, 698(1-3), 370-376. : Kim, Y. S., et al. (2012). Anticancer effects of 6-(4-(3-(2, 6-dichlorophenyl) propanoyl) piperazin-1-yl)-3-methylpyrimidine-2, 4 (1H, 3H)-dione (YH-1885) in human breast cancer cells. European Journal of Pharmacology, 683(1-3), 6-14. : Lee, S. H., et al. (2011). Neuroprotective effects of 6-(4-(3-(2, 6-dichlorophenyl) propanoyl) piperazin-1-yl)-3-methylpyrimidine-2, 4 (1H, 3H)-dione (YH-1885) in the gerbil model of transient global cerebral ischemia. Brain Research
Eigenschaften
IUPAC Name |
6-[4-[3-(2,6-dichlorophenyl)propanoyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3/c1-22-17(26)11-15(21-18(22)27)23-7-9-24(10-8-23)16(25)6-5-12-13(19)3-2-4-14(12)20/h2-4,11H,5-10H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCUZVSYKIMABO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

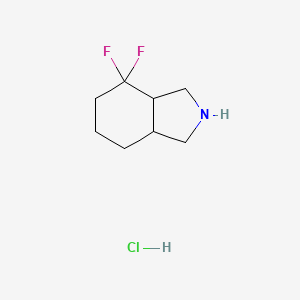

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
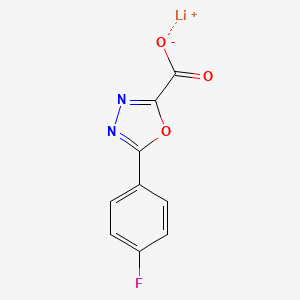
![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
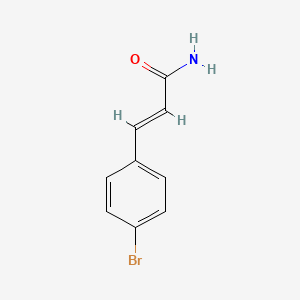
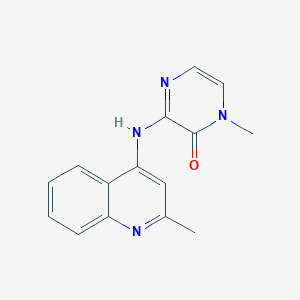

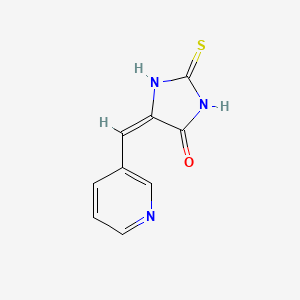

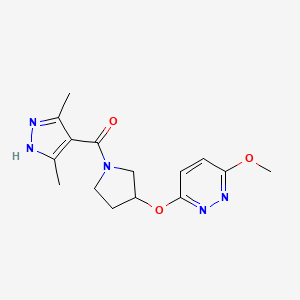
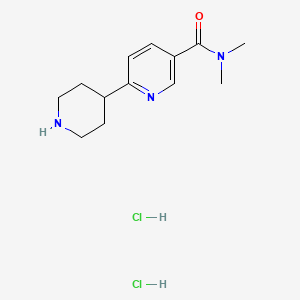
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)